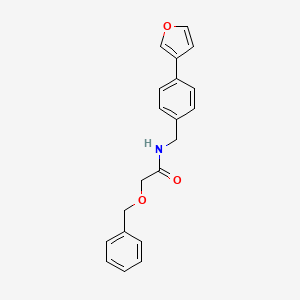

![molecular formula C19H16N2O B2446055 [1-(萘甲基)苯并咪唑-2-基]甲醇 CAS No. 477542-60-2](/img/structure/B2446055.png)

[1-(萘甲基)苯并咪唑-2-基]甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

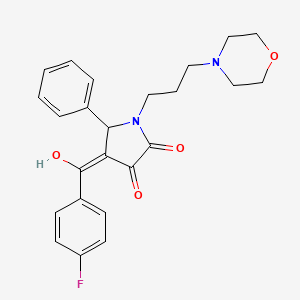

“[1-(Naphthylmethyl)benzimidazol-2-yl]methan-1-ol” is a compound that contains a benzimidazole nucleus . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in medicinal chemistry . It’s a bicyclic molecule composed of a benzene ring fused with an imidazole ring . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Synthesis Analysis

The synthesis of benzimidazole derivatives has been a topic of interest among researchers . The usual synthesis involves condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Molecular Structure Analysis

The molecular structure of “[1-(Naphthylmethyl)benzimidazol-2-yl]methan-1-ol” is characterized by a benzimidazole nucleus attached to a naphthylmethyl group . The molecular formula is C19H16N2O .Chemical Reactions Analysis

Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .科学研究应用

金属离子和氨基酸的荧光受体

合成了一个在甲醇水溶液中对 Ag+ 离子显示选择性荧光响应的苯并咪唑偶联物。该化合物对 Cys、Asp 和 Glu 等氨基酸表现出次级识别,表明其在混合溶剂中作为金属离子和特定氨基酸的生化传感器的潜力 (Dessingou 等人,2012)。

晶体结构和氢键

对苯并咪唑衍生物晶体结构的研究揭示了分子相互作用的见解,包括氢键,这可以为具有特定性质的新材料的设计提供信息 (Flores-Ramos 等人,2013)。

DNA 结合和抗癌活性

合成了一系列苯并咪唑基席夫碱铜(II)配合物,并评估了它们的 DNA 结合、细胞 DNA 损伤和细胞毒性。这些化合物对各种癌细胞系表现出显着的体外细胞毒性作用,表明它们作为治疗剂的潜力 (Paul 等人,2015)。

光物理特性和荧光团

合成了新型苯并咪唑荧光三唑衍生物,在溶液中显示蓝色和绿色发射。广泛研究了它们的光物理性质,为光学材料和荧光探针提供了潜在应用 (Padalkar 等人,2015)。

酶抑制和抗肿瘤剂

对乙酸酐生成咪唑鎓叶立德环合到羧酸上的研究导致了新的潜在生物还原抗肿瘤剂的合成。这项研究通过靶向分子合成为新型癌症疗法的开发做出了贡献 (Joyce 等人,2011)。

直接甲醇燃料电池应用

合成了带有苯并咪唑基团的磺化聚酰亚胺用于直接甲醇燃料电池 (DMFC),显示出高热稳定性、水稳定性和质子电导率。这突出了此类材料在提高 DMFC 效率和耐用性方面的潜力 (Chen 等人,2010)。

作用机制

未来方向

属性

IUPAC Name |

[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O/c22-13-19-20-17-10-3-4-11-18(17)21(19)12-15-8-5-7-14-6-1-2-9-16(14)15/h1-11,22H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFKREJQNZCTQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4N=C3CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Naphthylmethyl)benzimidazol-2-yl]methan-1-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](trimethoxy)silane](/img/structure/B2445973.png)

![3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2445976.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide](/img/structure/B2445979.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2445981.png)

![4-({[(3-chlorophenyl)sulfonyl]amino}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2445985.png)

![Methyl 5-formylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B2445988.png)